molecular formula C14H10BrFO2 B3021781 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde CAS No. 428484-82-6

3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde

Cat. No. B3021781
CAS RN: 428484-82-6
M. Wt: 309.13 g/mol
InChI Key: YSVWEXDJFVACDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde” is a chemical compound with the molecular formula C14H10BrFO2 . It has a molecular weight of 309.13 g/mol .


Synthesis Analysis

The compound is formed by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H10BrFO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2 . The canonical SMILES representation is C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)F .


Physical And Chemical Properties Analysis

The compound has a melting point of 139 - 141 degrees Celsius . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . The topological polar surface area is 26.3 Ų .

Safety And Hazards

The compound is associated with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to handle it with appropriate personal protective equipment .

properties

IUPAC Name

3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVWEXDJFVACDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358260
Record name 3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde

CAS RN

6481-37-4
Record name 3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.